molecular formula C19H18N2O3 B2830301 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide CAS No. 953203-93-5

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide

Cat. No.: B2830301
CAS No.: 953203-93-5
M. Wt: 322.364
InChI Key: SNEMEOBYRWMVAS-UHFFFAOYSA-N
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Description

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide is a synthetic organic compound that belongs to the class of oxazole derivatives.

Mechanism of Action

Target of Action

It’s worth noting that both indole and oxazole derivatives, which are structural components of the compound, have been found to bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of biological targets.

Mode of Action

The exact mode of action of the compound is currently unknown. The interaction of the compound with its targets and the resulting changes would depend on the specific targets involved. As mentioned earlier, indole and oxazole derivatives have been found to exhibit a wide range of biological activities , suggesting that the compound could potentially interact with its targets in a variety of ways.

Biochemical Pathways

Given the broad spectrum of biological activities exhibited by indole and oxazole derivatives , it’s likely that the compound could potentially affect a variety of biochemical pathways.

Result of Action

The molecular and cellular effects of the compound’s action would depend on the specific targets and biochemical pathways involved. Given the broad spectrum of biological activities exhibited by indole and oxazole derivatives , the compound could potentially have a variety of molecular and cellular effects.

Preparation Methods

The synthesis of 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide typically involves the reaction of 3-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This oxime is then cyclized to form the oxazole ring. The final step involves the acylation of the oxazole derivative with 3-methylphenylacetyl chloride under basic conditions .

Chemical Reactions Analysis

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

Similar compounds to 2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide include other oxazole derivatives such as:

Properties

IUPAC Name

2-[5-(3-methoxyphenyl)-1,2-oxazol-3-yl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3/c1-13-5-3-7-15(9-13)20-19(22)12-16-11-18(24-21-16)14-6-4-8-17(10-14)23-2/h3-11H,12H2,1-2H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEMEOBYRWMVAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC2=NOC(=C2)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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